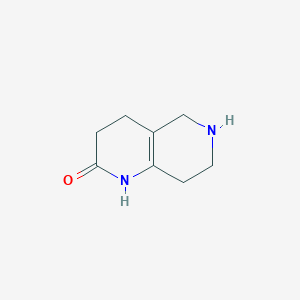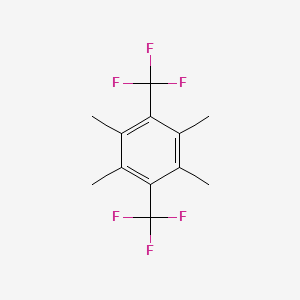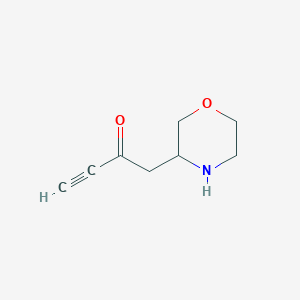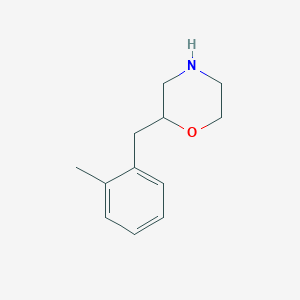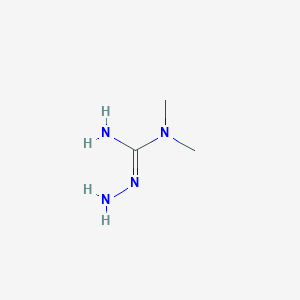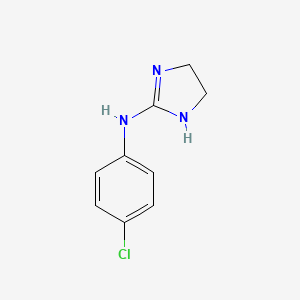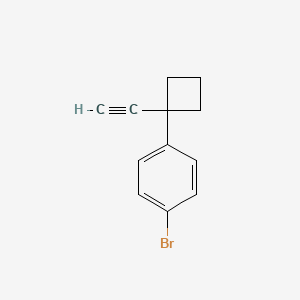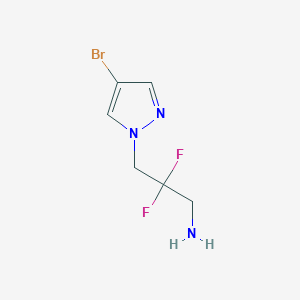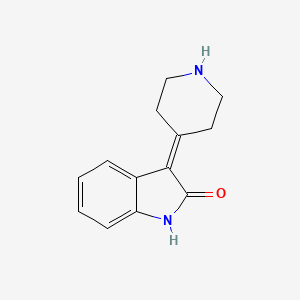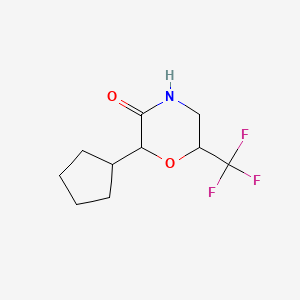
2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one is a chemical compound with the molecular formula C₁₀H₁₄F₃NO₂ and a molecular weight of 237.22 g/mol . This compound is characterized by the presence of a cyclopentyl group, a trifluoromethyl group, and a morpholinone ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one involves several steps. One common synthetic route includes the reaction of cyclopentanone with trifluoromethylamine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Cyclopentyl-6-(trifluoromethyl)morpholin-3-one can be compared with other similar compounds, such as:
2-Cyclopentyl-6-(trifluoromethyl)morpholine: This compound has a similar structure but lacks the carbonyl group present in the morpholinone ring.
2-Cyclopentyl-6-(trifluoromethyl)pyrrolidin-3-one: This compound has a pyrrolidinone ring instead of a morpholinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14F3NO2 |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-cyclopentyl-6-(trifluoromethyl)morpholin-3-one |
InChI |
InChI=1S/C10H14F3NO2/c11-10(12,13)7-5-14-9(15)8(16-7)6-3-1-2-4-6/h6-8H,1-5H2,(H,14,15) |
InChI Key |
RNPNEXYLOIHDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2C(=O)NCC(O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)
